Cas no 88-68-6 (2-Aminobenzamide)

2-Aminobenzamide structure
2-Aminobenzamide structure
2-Aminobenzamide
88-68-6
C7H8N2O
136.15122127533
MFCD00007981
34477
6942

2-Aminobenzamide Properties

Names and Identifiers

    • 2-Aminobenzamide
    • 2-Aminobenzamide, (Anthranilamide)
    • ATA
    • Anthranilic acid amide
    • O-Aminobenzamide
    • Anthranilamide
    • 2-AB
    • Benzamide, 2-amino-
    • Aminobenzamide
    • 2-Carbamoylaniline
    • Anthranilimidic acid
    • Benzamide, o-amino-
    • 2-Amino-Benzamide
    • Anthranilamide (VAN)
    • o-Aminobenzamide (VAN)
    • 2-Aminobenzamide (VAN)
    • Anthranilimidic acid (VAN)
    • Benzoic acid, 2-amino-, amide
    • Benzenecarboximidicacid, 2-amino-
    • Q1M2WEK6VA
    • Benzamide, o-amino- (VAN)
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • Benzamide
    • UNII-Q1M2WEK6VA
    • Anthranilamide; 2-carbamoylaniline; anthranilimidic acid
    • AKOS000119694
    • AI3-28018
    • 2- amino-benzamide
    • 2-Carbamoylaniline, Anthranilimidic acid
    • W-100391
    • 28144-70-9
    • HSDB 5261
    • 2-Amino-Benzamideanthranilamide
    • CS-D1680
    • NSC 38768
    • STL163592
    • Oprea1_246280
    • 88-68-6
    • 4-14-00-01010 (Beilstein Handbook Reference)
    • A0262
    • Benzamide, o-amino- (VAN) (8CI)
    • 2-Amino benzamide
    • AMINOBENZAMIDE, 2-
    • 2-Aminobenzamide 100 microg/mL in Acetonitrile
    • SMR000112353
    • DISCONTINUED. Please see O878507
    • BDBM33219
    • STR02027
    • 2AE
    • CHEMBL43175
    • CHEBI:193638
    • anthranilamid-
    • 2-amino benzamide, 7
    • MFCD00007981
    • F3329-0460
    • 2-Aminobenzimidic acid
    • DTXCID501789
    • MLS001066328
    • NCGC00247015-02
    • o-carbamoylaniline
    • NCGC00257966-01
    • AC-20346
    • Anthranilamide, >=98%
    • Z57036632
    • NCGC00247015-01
    • PS-5040
    • EINECS 201-851-2
    • D71115
    • Oxytocin-d5
    • EN300-17791
    • ortho-aminobenzamide
    • Anthranilamide, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • LS-25344
    • DTXSID2021789
    • 2-aminobenzenecarboxamide
    • SCHEMBL38228
    • BRN 0508509
    • InChI=1/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10
    • amino-benzamide
    • SCHEMBL11068162
    • BBL012278
    • AT-057/40177776
    • CAS-88-68-6
    • NSC38768
    • NSC-38768
    • Anthranilamide; 2-Carbamoylaniline, Anthranilimidic acid
    • HMS2269G08
    • 2-aminobenz-amide
    • o-amino-benzamide
    • Tox21_200412
    • 2-AMINOBENZAMIDE [HSDB]
    • A842842
    • HMS1732D11
    • Q27286892
    • FT-0611226
    • SY001144
    • 2-Aminobenzamide (ACI)
    • Benzamide, o-amino- (6CI, 7CI, 8CI)
    • 2-Aminobenzene-1-carboximidic acid
    • SR 4327
    • NS00014945
    • anthranilic acid imine
    • DB-022491
    • +Expand
    • MFCD00007981
    • PXBFMLJZNCDSMP-UHFFFAOYSA-N
    • 1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
    • O=C(C1C(N)=CC=CC=1)N
    • 0508509

Computed Properties

  • 136.063663g/mol
  • 0
  • 0.4
  • 2
  • 2
  • 1
  • 136.063663g/mol
  • 136.063663g/mol
  • 69.1Ų
  • 10
  • 136
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 7
  • 0

Experimental Properties

  • 1.64920
  • 69.11000
  • 1.5460 (estimate)
  • Soluble in hot water and alcohol. Slightly soluble in ether and benzene. Very soluble in ethyl acetate.
  • 300 ºC
  • 111-113 °C (lit.)
  • Fahrenheit: 388.4 ° f
    Celsius: 198 ° c
  • <5g/l
  • Colorless crystal
  • Slightly soluble in water.
  • 1.1778 (rough estimate)

2-Aminobenzamide Security Information

  • GHS07 GHS07
  • CU8993000
  • 1
  • S26-S36/37
  • R22; R36/37/38; R43
  • Xn Xn
  • NONH for all modes of transport
  • H302,H315,H317,H319,H335
  • P261,P280,P305+P351+P338
  • warning
  • Store at room temperature
  • 22-36/37/38-43
  • Warning
  • Yes
  • IRRITANT

2-Aminobenzamide Customs Data

  • 2942000000
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Aminobenzamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GZT-10g
2-Aminobenzamide
88-68-6 98%
10g
$4.00 2024-04-20
A2B Chem LLC
AB61193-10g
Anthranilamide
88-68-6 98%
10g
$4.00 2024-04-19
abcr
AB113420-100 g
2-Aminobenzamide, 98%; .
88-68-6 98%
100 g
€57.50 2023-07-20
Alichem
A019143018-1000g
2-Aminobenzamide
88-68-6 98%
1000g
$153.00 2023-08-31
Ambeed
A226696-10g
2-Aminobenzamide
88-68-6 98%
10g
$5.0 2024-08-02
Apollo Scientific
OR4043-10g
2-Aminobenzamide
88-68-6
10g
£10.00 2024-08-02
Enamine
EN300-17791-0.05g
2-aminobenzamide
88-68-6 96%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D780893-500g
2-Aminobenzamide
88-68-6 >98%
500g
$115 2022-09-05
Fluorochem
018166-100g
2-Aminobenzamide
88-68-6 95%
100g
£19.00 2022-03-01
Life Chemicals
F3329-0460-0.25g
2-Aminobenzamide
88-68-6 95%+
0.25g
$18.0 2023-09-06

2-Aminobenzamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Reference
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
Reference
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (nanoparticle supported on ordered mesoporous carbon) Solvents: 2-Methyltetrahydrofuran ,  Water ;  20 bar, rt → 40 °C; 24 h, 20 bar, 40 °C
Reference
Superior activity and selectivity of heterogenized cobalt catalysts for hydrogenation of nitroarenes
Li, Wu; Artz, Jens; Broicher, Cornelia; Junge, Kathrin; Hartmann, Heinrich; et al, Catalysis Science & Technology, 2019, 9(1), 157-162

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium bicarbonate Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  3 h, 1 MPa, 120 °C
Reference
Aminocarbonylation of aryl halides to produce primary amides by using NH4HCO3 dually as ammonia surrogate and base
Wang, Dong-Liang; Liu, Huan; Yang, Da; Wang, Peng; Lu, Yong; et al, ChemCatChem, 2017, 9(22), 4206-4211

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Rhodate(1-), penta-μ-carbonyldecacarbonylpenta-, (9Rh-Rh) Solvents: Toluene ,  Water ;  10 h, 10 atm, 80 °C
Reference
Selective synthesis of Rh5 carbonyl clusters within a polyamine dendrimer for chemoselective reduction of nitro aromatics
Maeno, Zen; Mitsudome, Takato; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Chemical Communications (Cambridge, 2014, 50(49), 6526-6529

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Water Catalysts: Cesium carbonate Solvents: Water ;  30 min, 150 °C
Reference
Efficient and practical transition metal-free catalytic hydration of organonitriles to amides
Tu, Tao; Wang, Zhixun; Liu, Zelong; Feng, Xike; Wang, Qingyi, Green Chemistry, 2012, 14(4), 921-924

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Urea ,  Oxygen Catalysts: Trifluoroacetic acid ,  Cupric acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) ;  < 1 min, 110 °C
Reference
Copper-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Nitrobenzaldehydes with Aldehydes: Application toward the Synthesis of Natural Products
Sahoo, Subrata ; Pal, Shantanu, Journal of Organic Chemistry, 2021, 86(24), 18067-18080

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel dihydroxide (two-layer MWCNT nanohybrid with photopolymerized DANTA and polycationic PDADMAC) Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 4 h, rt
Reference
Selective Conversion of Nitroarenes to N-Aryl Hydroxylamines Catalysed by Carbon-Nanotube-Supported Nickel(II) Hydroxide
Prakash, Praveen; De Masi, Deborah; Geertsen, Valerie; Miserque, Frederic; Li, Haiyan; et al, ChemistrySelect, 2017, 2(21), 5891-5894

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) (complexes with phenanthroline, N-doped graphene) Solvents: Methanol ,  Water ;  30 h, 30 bar, 90 °C
Reference
Fe2O3/NGr@C- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions
Formenti, Dario; Topf, Christoph; Junge, Kathrin; Ragaini, Fabio; Beller, Matthias, Catalysis Science & Technology, 2016, 6(12), 4473-4477

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
Reference
Cyclic amidines. IX. Tricycloquinazoline
Butler, K.; Partridge, M. W., Journal of the Chemical Society, 1959, 2396, 2396-400

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (ZnO-supported) Solvents: Methanol ;  rt; 1 h, rt
Reference
Development of Easily Separable ZnO-Supported Au Nanocatalyst for the Oxidative Esterification of Alcohols and Reduction of Nitroarenes
Galani, Sunil M.; Giri, Arnab K.; Ghosh, Subhash C.; Panda, Asit B., ChemistrySelect, 2018, 3(32), 9414-9421

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Manganese oxide (MnO2) Solvents: Isopropanol ,  Water ;  40 min, 100 psi, 100 °C
Reference
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2014, 16(4), 1060-1063

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  2 h, 0 °C
Reference
A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles
Kaniskan, Nevin; Kokten, Sule; Celik, Ilhami, ARKIVOC (Gainesville, 2012, (8), 198-213

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: α-D-Glucose ,  Potassium carbonate Solvents: Water ;  3 h, 100 °C
Reference
Glucose as an Eco-Friendly Reductant in a One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
dos Santos, Thiago; Grundke, Caroline; Lucas, Tobias; Grossmann, Luca; Clososki, Giuliano Cesar ; et al, European Journal of Organic Chemistry, 2020, 2020(41), 6429-6432

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Catalysts: Alumina ;  120 °C; 15 min, 120 °C
Reference
A facile hydration of nitriles into amides by Al2O3/MeSO3H (AMA)
Sharghi, Hashem; Sarvari, Mona Hosseini, Synthetic Communications, 2003, 33(2), 207-212

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  8 h, 60 °C
Reference
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium carbonate Solvents: 1,4-Dioxane ;  5 - 8 h, 60 °C
Reference
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Amberlyst A 26OH Solvents: Ethanol ,  Water ;  2 h, 50 - 60 °C
Reference
Amberlyst A26 OH as a recyclable catalyst for hydration of nitriles and water-based synthesis of 4(1H)-quinazolinones from 2-aminobenzonitrile and carbonyl compounds
Tamaddon, Fatemeh; Pouramini, Farzaneh, Synlett, 2014, 25(8), 1127-1131

Synthetic Circuit 19

Reaction Conditions
1.1 5 - 6 h, rt → 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
Formamide as an ammonia synthon in amination of acid chlorides
Srinivasan, S.; Manisankar, P., Synthetic Communications, 2010, 40(23), 3538-3543

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, 40 °C
Reference
Effect of the structure of nitroarenes on their reduction by brewers' yeast (Saccharomyces cerevisiae)
Begunov, R. S.; Kosareva, T. N.; Orlov, V. U., Izvestiya Vysshikh Uchebnykh Zavedenii, 2005, 48(11), 56-57

2-Aminobenzamide Raw materials

2-Aminobenzamide Preparation Products

2-Aminobenzamide Suppliers

CHANG ZHOU QUN YE JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
CAO JING LI
13806149758
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
WANG JING LI
13156898909
hope2084@163.com
HU BEI RUI KE HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
SHI JING LI
13545904560
1373640151@qq.com
SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
ZHANG JING LI
19821570922
angela@labgogo.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
CHEN DAN DAN
15827180502
1148980033@qq.com
Shanghai Titan Scientific Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
TAN SUO PING TAI
18365033617
zhangsn@titansci.com
HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
CHEN XIN
17771822910
1439735701@qq.com
HU BEI JU SHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
WANG SHAN
18871490354
1400848866@qq.com
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:88-68-6)
PENG XING
18871490324
1400878899@qq.com

2-Aminobenzamide Related Literature

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/
Chu Zhou Jiang Ling Chemical Techlnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk